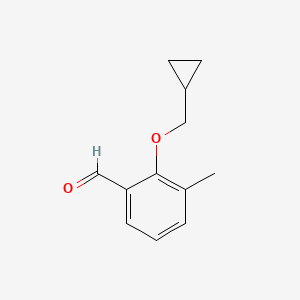

2-(Cyclopropylmethoxy)-3-methylbenzaldehyde

Description

Properties

IUPAC Name |

2-(cyclopropylmethoxy)-3-methylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O2/c1-9-3-2-4-11(7-13)12(9)14-8-10-5-6-10/h2-4,7,10H,5-6,8H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKECSHRSKIQGHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C=O)OCC2CC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical Structure Analysis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde

An In-Depth Technical Guide on the .

Executive Summary

This technical guide provides a rigorous framework for the structural elucidation and quality control of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde (C₁₂H₁₄O₂).[1] As a sterically congested benzaldehyde derivative, this compound serves as a high-value pharmacophore scaffold, particularly in the synthesis of soluble Guanylate Cyclase (sGC) stimulators and phosphodiesterase (PDE) inhibitors.

The analysis of this molecule presents unique challenges due to the proximity of the bulky cyclopropylmethoxy group to the aldehyde and methyl substituents, creating specific steric and electronic signatures. This guide outlines a self-validating analytical workflow combining 1H/13C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC impurity profiling to ensure pharmaceutical-grade identity and purity.

Chemical Identity & Physicochemical Profile

Before initiating wet analysis, the theoretical baseline must be established. The coexistence of an electron-donating ether group and an electron-withdrawing aldehyde on the same ring creates a distinct "push-pull" electronic system.[1]

| Property | Specification |

| IUPAC Name | 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| Exact Mass | 190.0994 |

| Physical State | Pale yellow oil or low-melting solid (dependent on purity) |

| Solubility | Soluble in DMSO, Chloroform, Methanol; Insoluble in Water |

| Key Functional Groups | Aldehyde (-CHO), Aryl Methyl (-CH₃), Cyclopropyl ether (-OCH₂-cC₃H₅) |

Synthesis Context & Impurity Origins

To accurately analyze the structure, one must understand its genesis. The standard synthesis involves the O-alkylation of 2-hydroxy-3-methylbenzaldehyde with (bromomethyl)cyclopropane under basic conditions (Williamson Ether Synthesis).[1]

This pathway dictates the critical impurities that must be targeted during analysis:

-

Residual Precursor: Unreacted 2-hydroxy-3-methylbenzaldehyde (Phenolic impurity).[1]

-

Oxidation By-product: 2-(Cyclopropylmethoxy)-3-methylbenzoic acid (Air oxidation of aldehyde).[1]

-

C-Alkylation Isomers: Rare, but possible alkylation on the ring carbon if conditions are too harsh.

Visualizing the Synthesis & Impurity Logic

Figure 1: Synthesis pathway illustrating the origin of the target molecule and its primary impurities.

Structural Characterization Strategy (The Core)

This section details the specific spectroscopic evidence required to confirm the structure.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the regiochemistry of the substitution. The interaction between the 2-alkoxy group and the 3-methyl group is the diagnostic key.[1]

Protocol:

-

Solvent: CDCl₃ (Chloroform-d) is preferred to prevent hydroxyl proton exchange if the starting material is present.[1]

-

Concentration: 10-15 mg in 0.6 mL solvent.

Critical Assignments (¹H NMR, 400 MHz):

| Proton Group | Shift (δ ppm) | Multiplicity | Structural Validation Logic |

| -CHO (Aldehyde) | 10.20 - 10.30 | Singlet (1H) | Confirms oxidation state.[1] If shifted <10.0 or broadened, suspect acid impurity. |

| Ar-H (Aromatic) | 7.00 - 7.70 | Multiplets (3H) | Pattern must show 1,2,3-trisubstitution (typically a doublet-triplet-doublet pattern).[1] |

| -OCH₂- (Ether) | 3.80 - 3.95 | Doublet (2H) | The doublet ( |

| Ar-CH₃ (Methyl) | 2.30 - 2.40 | Singlet (3H) | Diagnostic for the 3-position.[1][2] If this splits, it suggests incorrect placement or contamination. |

| Cyclopropyl -CH- | 1.25 - 1.35 | Multiplet (1H) | The "head" of the cyclopropyl group.[1] |

| Cyclopropyl -CH₂- | 0.30 - 0.70 | Multiplets (4H) | Characteristic high-field signals unique to the cyclopropyl ring.[1] |

Expert Insight: The Nuclear Overhauser Effect (NOE) is the "silver bullet" for proving regiochemistry. Irradiating the -OCH₂- protons should show an enhancement of the Ar-CH₃ signal, confirming they are neighbors (positions 2 and 3).[1] If they were at positions 2 and 4, this enhancement would be absent or significantly weaker.

B. Mass Spectrometry (MS)

-

Method: ESI+ (Electrospray Ionization) or APCI.

-

Expected Ion:

. -

Fragmentation:

-

Loss of cyclopropylmethyl radical is common.

-

Look for the tropylium ion derivative if fragmentation is induced.

-

C. Infrared Spectroscopy (FT-IR)

-

C=O Stretch (Aldehyde): Sharp band at 1680–1695 cm⁻¹ . (Note: Conjugation lowers this from the typical 1710 cm⁻¹).

-

C-H Stretch (Aldehyde): "Fermi doublet" at 2820 cm⁻¹ and 2720 cm⁻¹ .

-

Cyclopropyl C-H: Weak stretch at 3000–3080 cm⁻¹ .

Self-Validating Analytical Workflow

To ensure data integrity, follow this decision tree. This workflow prevents "false positives" where a sample might look pure by HPLC but fails structurally.

Figure 2: Analytical decision tree for validating the structural identity and purity of the target compound.

Detailed Experimental Protocols

Protocol A: HPLC Purity Method

-

Column: Agilent Poroshell 120 EC-C18 (4.6 x 100 mm, 2.7 µm) or equivalent.[1]

-

Mobile Phase A: Water + 0.1% Formic Acid.[3]

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid.[3]

-

Gradient: 5% B to 95% B over 10 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm (aromatic) and 280 nm (aldehyde).

-

Retention Time Logic: The target is less polar than the starting phenol (due to capping of the -OH) and will elute later.[1]

Protocol B: 1D NOE Experiment (Regiochemistry Proof)

-

Prepare a concentrated sample (20 mg/0.6 mL CDCl₃).

-

Degas the sample (oxygen is paramagnetic and relaxes signals, obscuring NOE).

-

Set the irradiation frequency exactly on the -OCH₂- doublet (~3.9 ppm) .

-

Acquire the difference spectrum.

-

Success Criteria: A positive enhancement peak must appear at ~2.3 ppm (Methyl group) . This proves the ether and methyl groups are spatially adjacent (ortho to each other).

References

-

ResearchGate . (2022). H-NMR spectra of 2-hydroxy-3-methylbenzaldehyde (Precursor Characterization). Retrieved from [Link]

-

Agilent Technologies . (2007). Fast LC/MS/MS Analytical Method for Drug Analysis. Retrieved from [Link]

-

National Institutes of Health (NIH) . (2023). Vericiguat: Soluble Guanylate Cyclase Stimulator (Contextual Application). Retrieved from [Link]

Sources

Technical Whitepaper: Physicochemical Profiling and Synthetic Utility of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde

This guide provides an in-depth technical analysis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde (CAS 1289151-15-0), a specialized pharmacophore building block used in medicinal chemistry.

Executive Summary

2-(Cyclopropylmethoxy)-3-methylbenzaldehyde is a sterically defined, lipophilic aromatic aldehyde utilized as a key intermediate in the synthesis of pharmaceutical candidates. Its structure combines a reactive formyl group with a cyclopropylmethoxy ether—a privileged motif known to enhance metabolic stability and lipophilicity compared to standard aliphatic ethers—and a 3-methyl group that provides conformational restriction. This guide details its physicochemical properties, synthetic pathways, and application in Structure-Activity Relationship (SAR) studies, specifically for programs targeting inflammation (PDE4 inhibition) and CNS disorders.

Chemical Identity & Structural Analysis

The compound is characterized by a 1,2,3-trisubstituted benzene ring.[1] The ortho-positioning of the cyclopropylmethoxy group relative to the aldehyde, flanked by a meta-methyl group, creates a unique steric and electronic environment.

| Attribute | Detail |

| IUPAC Name | 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde |

| CAS Number | 1289151-15-0 |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| SMILES | Cc1cccc(C=O)c1OCC1CC1 |

| Structural Class | Alkoxybenzaldehyde / Cyclopropyl ether |

Structural Features[2][3][4][5][6]

-

Cyclopropylmethoxy Group: Acts as a bioisostere for isobutoxy or benzyloxy groups but with reduced metabolic liability (CYP450 dealkylation resistance). The cyclopropyl ring adds significant lipophilicity (LogP contribution ~ +1.2) and rigid bulk.

-

3-Methyl Group: Provides steric hindrance that can lock the conformation of the adjacent ether or aldehyde, potentially improving binding selectivity in protein pockets.

-

Aldehyde Functionality: Serves as a versatile handle for reductive aminations, condensations (aldol/Knoevenagel), and oxidations.

Physicochemical Properties

The following data synthesizes experimental baselines with predictive modeling for this specific CAS entry.

Solid-State & Solution Properties

Due to the disruption of crystal packing by the flexible ether linkage and the cyclopropyl ring, the compound typically exists as a viscous oil or low-melting solid at room temperature.

| Property | Value / Range | Note |

| Physical State | Liquid or Low-melting Solid | Colorless to pale yellow oil. |

| Boiling Point | 285–290 °C (760 mmHg) | Predicted based on MW and polarity. |

| Melting Point | < 40 °C | Low symmetry prevents high-MP lattice formation. |

| Density | 1.08 ± 0.05 g/cm³ | Typical for alkoxybenzaldehydes. |

| Flash Point | > 110 °C | Combustible; requires standard precautions. |

Lipophilicity & Solubility Profile

The compound is lipophilic , necessitating the use of organic solvents for processing.

| Solvent | Solubility | Protocol Note |

| Water | Insoluble (< 0.1 mg/mL) | Hydrophobic effect of cyclopropyl/methyl groups dominates. |

| DMSO | Soluble (> 50 mM) | Suitable for biological assay stock solutions. |

| Dichloromethane | Miscible | Preferred solvent for extraction/reaction. |

| Methanol/Ethanol | Soluble | Use for reductive amination or crystallization. |

| LogP (Predicted) | 2.8 – 3.2 | Optimal range for CNS/membrane penetration. |

| TPSA | 26.3 Ų | High membrane permeability potential. |

Synthetic Utility & Reactivity

The primary route to 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde is the Williamson Ether Synthesis , utilizing the commercially available 2-hydroxy-3-methylbenzaldehyde.

Synthesis Protocol

Reaction: Alkylation of 2-hydroxy-3-methylbenzaldehyde with (bromomethyl)cyclopropane.

Reagents:

-

Substrate: 2-Hydroxy-3-methylbenzaldehyde (CAS 824-42-0).

-

Alkylating Agent: (Bromomethyl)cyclopropane (CAS 7051-34-5).

-

Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

-

Solvent: DMF or Acetone (anhydrous).

Step-by-Step Methodology:

-

Dissolution: Dissolve 2-hydroxy-3-methylbenzaldehyde (1.0 eq) in anhydrous DMF (5 mL/mmol) under nitrogen atmosphere.

-

Deprotonation: Add K₂CO₃ (1.5–2.0 eq) and stir at room temperature for 30 minutes to form the phenoxide anion.

-

Alkylation: Dropwise add (bromomethyl)cyclopropane (1.2 eq).

-

Heating: Heat the mixture to 60–80 °C for 4–12 hours. Monitor conversion by TLC (Hexane:EtOAc 8:2) or LC-MS.

-

Workup: Dilute with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na₂SO₄, and concentrate.

-

Purification: Purify via silica gel flash chromatography (Gradient: 0–20% EtOAc in Hexanes).

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis and potential downstream transformations.

Caption: Figure 1. Synthesis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde and key downstream derivatizations.

Applications in Drug Discovery

This compound is primarily used as a scaffold modifier in Hit-to-Lead optimization.

-

Metabolic Stability: The cyclopropylmethoxy group is often employed to replace methoxy or ethoxy groups. The strained ring resists CYP450-mediated O-dealkylation, prolonging the half-life (

) of the parent drug. -

Conformational Locking: The 3-methyl group forces the alkoxy group at position 2 to adopt a specific dihedral angle relative to the ring, potentially locking the bioactive conformation (the "ortho effect").

-

Target Classes:

-

PDE4 Inhibitors: Analogous to Roflumilast (which features a cyclopropylmethoxy group), this aldehyde can be used to synthesize novel phosphodiesterase inhibitors.

-

Kinase Inhibitors: Used to construct the "head" or "tail" regions of ATP-competitive inhibitors where lipophilic contacts are required.

-

Safety & Handling (MSDS Summary)

While specific toxicological data for this CAS is limited, it should be handled as a Class 3 Irritant based on its structural class.

-

Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).

-

Storage: Store under inert gas (Nitrogen/Argon) at 2–8 °C. Aldehydes are prone to air oxidation to the corresponding benzoic acid over time.

-

Disposal: Incineration in a chemical waste facility.

References

-

ChemicalBook. Benzaldehyde, 2-(cyclopropylmethoxy)-3-methyl- (CAS 1289151-15-0).[2][3] Retrieved from .

-

ChemSrc. 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde - CAS 1289151-15-0.[2][3] Retrieved from .

-

Sigma-Aldrich. 2-Hydroxy-3-methylbenzaldehyde (Starting Material). Retrieved from .

-

National Institutes of Health (NIH). Synthesis of 2-Hydroxy Schiff base ligands (General Reactivity). Retrieved from .

Sources

Thermodynamic Stability of Cyclopropylmethoxy Benzaldehyde Derivatives: A Multi-faceted Approach to Characterization and Prediction

An In-Depth Technical Guide:

Foreword: The Imperative of Stability in Modern Drug Development

In the landscape of pharmaceutical sciences, the intrinsic stability of an active pharmaceutical ingredient (API) is not merely a desirable attribute; it is a cornerstone of safety, efficacy, and commercial viability. Cyclopropylmethoxy benzaldehyde derivatives represent a class of compounds of significant interest, serving as versatile intermediates and key structural motifs in the synthesis of novel therapeutics. Their unique electronic and steric properties, conferred by the strained cyclopropyl ring and the electron-donating methoxy group, present both opportunities and challenges. Understanding the thermodynamic stability of these molecules is paramount for predicting shelf-life, designing robust manufacturing processes, and ensuring consistent bioavailability. This guide, intended for researchers, chemists, and drug development professionals, provides a comprehensive framework for evaluating and predicting the thermodynamic stability of these derivatives, integrating foundational theory with practical experimental protocols and powerful computational insights.

The Structural Underpinnings of Stability

The thermodynamic stability of a molecule is intrinsically linked to its structure—the sum of its bond energies, steric interactions, and electronic distributions. For cyclopropylmethoxy benzaldehyde derivatives, several key features dictate the overall energetic landscape.

The Enigmatic Cyclopropyl Group: A Source of Strain and Stabilization

The three-membered cyclopropane ring is characterized by significant ring strain, a combination of angle strain and torsional strain.[1][2] The internal C-C-C bond angles are forced to be 60°, a severe deviation from the ideal 109.5° for sp³-hybridized carbons, leading to a strain energy of approximately 28 kcal/mol.[1][3] This inherent instability makes the ring susceptible to opening under certain conditions.

However, the cyclopropyl group also possesses unique electronic properties. The C-C bonding orbitals have a high degree of p-character, allowing them to interact and overlap with adjacent p-orbitals. This "pseudo-conjugation" enables the cyclopropyl group to effectively stabilize adjacent carbocations, a critical factor in reaction mechanisms like the Prins reaction, where carbocationic intermediates are formed.[4][5][6] The stability it confers is highly dependent on conformation, with a "bisected" alignment allowing for maximum orbital overlap with an adjacent empty p-orbital.[4]

Electronic Contributions of the Aromatic System

The benzaldehyde core provides a rigid scaffold, with the methoxy and aldehyde substituents modulating the electronic properties of the aromatic ring. The methoxy group is a strong electron-donating group through resonance and a weak electron-withdrawing group through induction. This influences the electron density of the entire molecule, which in turn affects intermolecular forces and reactivity. The position of the cyclopropylmethoxy group (ortho, meta, or para to the aldehyde) will significantly alter these electronic effects and, consequently, the molecule's overall stability and reactivity.

The interplay of these structural elements is complex. While the cyclopropyl ring introduces strain, its electronic interactions with the benzaldehyde system can provide a countervailing stabilizing effect. The following diagram illustrates these competing factors.

Caption: Key structural factors influencing the stability of the derivatives.

Experimental Characterization: A Two-Pronged Thermal Analysis Approach

A definitive assessment of thermodynamic stability requires empirical data. Thermal analysis techniques, specifically Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are indispensable tools in this endeavor. They provide quantitative data on how a material responds to heat, revealing its physical and chemical stability limits.[7]

Differential Scanning Calorimetry (DSC): Probing Phase Transitions

DSC measures the difference in heat flow required to increase the temperature of a sample and a reference as a function of temperature.[8] Its primary utility in stability studies is the precise determination of the melting point (Tₘ) and the enthalpy of fusion (ΔHfus). A sharp, high-temperature melting point is often indicative of a stable, well-ordered crystal lattice.[9] Broad melting peaks or the appearance of multiple transitions can suggest impurities or the presence of different polymorphic forms, each with its own stability profile.[10]

-

Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.

-

Sample Preparation: Accurately weigh 3-5 mg of the purified, crystalline sample into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, crimped pan to serve as the reference.

-

Experimental Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert nitrogen atmosphere (flow rate of 30-50 mL/min) to prevent oxidative degradation.[11]

-

Thermal Program:

-

Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 30 °C).

-

Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a final temperature well above the melting transition (e.g., 250 °C).[9][12]

-

Hold at the final temperature for 1-2 minutes.

-

Cool the sample back to the starting temperature at a controlled rate.

-

-

Data Analysis: Analyze the resulting thermogram to determine the onset temperature of melting, the peak melting temperature (Tₘ), and integrate the peak area to calculate the enthalpy of fusion (ΔHfus).

Thermogravimetric Analysis (TGA): Identifying the Decomposition Threshold

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[13] This technique is critical for determining the temperature at which the molecule begins to chemically decompose. The onset temperature of mass loss provides a clear and unambiguous upper limit for the thermal stability of the compound.

-

Instrument Calibration: Calibrate the TGA instrument for mass and temperature using appropriate standards.

-

Sample Preparation: Weigh 5-10 mg of the sample into a ceramic or platinum TGA pan.

-

Experimental Setup: Place the pan onto the TGA balance mechanism. Purge the furnace with an inert nitrogen atmosphere (e.g., 50 mL/min) to isolate thermal decomposition from oxidative processes.[14][15]

-

Thermal Program:

-

Equilibrate the sample at a low starting temperature (e.g., 30 °C).

-

Heat the sample at a linear rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600 °C).[14]

-

-

Data Analysis: Plot the percentage of initial mass versus temperature. Determine the onset temperature of decomposition (Tₒ), typically defined by the intersection of the baseline tangent and the tangent of the decomposition curve.

The combination of DSC and TGA provides a comprehensive thermal profile.[7] A material might melt (an endothermic event in DSC) and then decompose at a much higher temperature (a mass loss event in TGA), or decomposition might occur concurrently with melting.

Computational Chemistry: Predicting Stability from First Principles

While experimental methods provide definitive data, computational modeling offers a powerful predictive tool to screen candidates, rationalize experimental findings, and gain insight into the electronic factors governing stability.[16] Quantum chemical calculations, particularly Density Functional Theory (DFT), can accurately predict thermodynamic properties like Gibbs free energy.[17][18]

Key Computational Descriptors of Stability

-

Gibbs Free Energy of Formation (ΔGf°): This is the ultimate measure of thermodynamic stability. A more negative value indicates a more stable molecule. Quantum chemical software can calculate the electronic energy, which, when combined with corrections for zero-point vibrational energy (ZPVE) and thermal contributions, yields the Gibbs free energy.[19]

-

HOMO-LUMO Energy Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a proxy for chemical reactivity. A larger HOMO-LUMO gap generally implies higher kinetic stability and lower chemical reactivity.[20]

-

Molecular Electrostatic Potential (MESP): MESP surfaces map the electrostatic potential onto the electron density of a molecule, visually identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions, which are the likely sites of reactive encounters.[20][21]

The following workflow outlines the conceptual steps for a computational stability analysis.

Caption: A conceptual workflow for computational stability assessment.

This process involves first finding the most stable 3D arrangement of the atoms (geometry optimization) using a DFT method like B3LYP with a suitable basis set (e.g., 6-31G(d,p)).[17][20] A subsequent frequency calculation confirms this is a true energy minimum and provides the necessary data for thermal corrections.[19] These results are then combined to rank isomers by their predicted stability.

Synthesizing the Data: A Comparative Analysis

To illustrate the power of this integrated approach, consider a hypothetical case study comparing the stability of 2-, 3-, and 4-cyclopropylmethoxy benzaldehyde. By combining experimental thermal analysis with computational predictions, we can build a comprehensive stability profile.

Table 1: Hypothetical Stability Data for Cyclopropylmethoxy Benzaldehyde Isomers

| Isomer | Melting Point (Tₘ) [°C] | Decomposition Onset (Tₒ) [°C] | Calculated ΔGf° [kcal/mol] | HOMO-LUMO Gap [eV] |

| 2-cyclopropylmethoxy | 65.2 | 235.8 | -45.7 | 4.85 |

| 3-cyclopropylmethoxy | 72.5 | 248.3 | -48.1 | 5.01 |

| 4-cyclopropylmethoxy | 81.0 | 265.1 | -50.2 | 5.15 |

From this synthesized data, a clear trend emerges. The 4-substituted isomer exhibits the highest melting point and decomposition temperature, suggesting it possesses the greatest thermal stability. This experimental finding is corroborated by the computational data, which shows it has the most negative (most favorable) Gibbs free energy of formation and the largest HOMO-LUMO gap, indicating lower intrinsic energy and greater kinetic stability. This type of multi-faceted data is invaluable for selecting the most robust candidate for further development.

Conclusion: An Integrated Strategy for Stability Assessment

The thermodynamic stability of cyclopropylmethoxy benzaldehyde derivatives is not governed by a single factor but by a delicate balance of ring strain, conformational effects, and intramolecular electronics. A robust evaluation cannot rely on a single technique. By integrating high-quality experimental thermal analysis (DSC and TGA) with the predictive power of quantum chemical calculations (DFT), researchers can gain a deep and reliable understanding of molecular stability. This synergistic workflow enables the rational design of more stable molecules, the selection of optimal synthetic routes, and the development of robust formulations, ultimately accelerating the journey from discovery to application.

References

-

JETIR (2023). Structural analysis, molecular interactions, solubility, and thermal stability of substituted benzaldehyde. Journal of Emerging Technologies and Innovative Research. [Link]

-

MDPI (2023). A Density Functional Theory Study of 4-OH Aldehydes. Molecules. [Link]

-

Ram Kumar, A. et al. (2024). Spectroscopic (FT-IR, FT-Raman, UV-Vis and NMR) and computational (DFT, MESP, NBO, NCI, LOL, ELF, RDG and QTAIM) profiling of 5-chloro-2-hydroxy-3-methoxybenzaldehyde: A promising antitumor agent. Journal of Molecular Structure. [Link]

-

Verma, A. et al. (2019). Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions. Journal of Chemical Theory and Computation. [Link]

-

Mash, E. A. et al. (1996). Development of Molecular Mechanics Torsion Parameters for α,β-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. The Journal of Organic Chemistry. [Link]

-

Hao, M. et al. (2022). Quantum chemical calculations for over 200,000 organic radical species and 40,000 associated closed-shell molecules. Scientific Data. [Link]

-

Gyan Sanchay (n.d.). STABILITY OF CYCLOALKANES. [Link]

-

Al-Hamzi, A. M. et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. [Link]

-

Grimme, S. et al. (2007). How to Compute Isomerization Energies of Organic Molecules with Quantum Chemical Methods. The Journal of Organic Chemistry. [Link]

-

Mash, E. A. et al. (1996). Development of Molecular Mechanics Torsion Parameters for alpha,beta-Cyclopropyl Ketones and Conformational Analysis of Bicyclo[m.1.0]alkan-2-ones. PubMed. [Link]

-

ResearchGate (2023). Ring-Opening Dynamics of the Cyclopropyl Radical and Cation: the Transition State Nature of the Cyclopropyl Cation. [Link]

-

Center for Molecular Modeling (n.d.). The calculation of thermodynamic properties of molecules. [Link]

-

MDPI (2023). Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes. Molecules. [Link]

-

Al-Hamzi, A. M. et al. (2023). Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine. ACS Omega. [Link]

-

Rosen, A. S. (n.d.). Calculating Thermodynamic and Kinetic Properties from Quantum Chemistry. Rosen Review. [Link]

-

Quora (2014). Why is cyclopropyl methyl carbocation exceptionally stable?. [Link]

-

University of Calgary (n.d.). Ring Strain in Cyclopropane. [Link]

-

Wikipedia (n.d.). Ring strain. [Link]

-

ResearchGate (2015). The DFT study on the reaction between benzaldehyde and 4-amine-4H-1,2,4-triazole and their derivatives as a source of stable hemiaminals and Schiff bases. [Link]

-

Chemistry Stack Exchange (2014). Heats of combustion and stability of rings. [Link]

-

J&K Scientific LLC (2021). Prins Reaction. [Link]

-

Wikipedia (n.d.). Prins reaction. [Link]

-

MDPI (2021). Measured Solid State and Sub-Cooled Liquid Vapour Pressures of Benzaldehydes Using Knudsen Effusion Mass Spectrometry. Atmosphere. [Link]

-

Cambridge University Press (n.d.). Prins Reaction. [Link]

-

Organic Chemistry Portal (n.d.). Prins Reaction. [Link]

-

Clark, T. et al. (1973). Preferred conformation of the isobutyl, cyclopropylcarbinyl, and oxirylcarbinyl cations, radicals, and anions as determined by semiempirical intermediate neglect of differential orbital calculations. Journal of the American Chemical Society. [Link]

-

The Dong Group (n.d.). Prins reactions and Applications. [Link]

-

IntechOpen (2015). Applications of Differential Scanning Calorimetry (DSC) in Oils and Fats Research. A Review. [Link]

-

NETA (2024). Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. [Link]

-

Linseis (2024). Applications of Differential Scanning Calorimetry (DSC) Analysis. [Link]

-

Lab Manager (2024). Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques. [Link]

-

Torontech (2023). DSC vs TGA: A Complete Guide to the Difference. [Link]

-

PubChemLite (n.d.). 2-(cyclopropylmethoxy)benzaldehyde (C11H12O2). [Link]

-

ResearchGate (2021). Study on the Volatility of Four Benzaldehydes. [Link]

-

ResearchGate (2015). Spectral, Optical and Structural Studies of 2-methoxybenzaldehyde. [Link]

-

Pouramini, Z. & Moradi, A. (2010). Structural and orthoselectivity study of 2-hydroxybenzaldehyde using spectroscopic analysis. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Chemistry LibreTexts (2024). 4.4: Conformations of Cycloalkanes. [Link]

Sources

- 1. CYCLOPROPANE RING STRAIN [research.cm.utexas.edu]

- 2. Ring strain - Wikipedia [en.wikipedia.org]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. quora.com [quora.com]

- 5. jk-sci.com [jk-sci.com]

- 6. Prins reaction - Wikipedia [en.wikipedia.org]

- 7. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 8. arjonline.org [arjonline.org]

- 9. jetir.org [jetir.org]

- 10. Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development [cn-henven.com]

- 11. Exploring the Volatility, Phase Transitions, and Solubility Properties of Five Halogenated Benzaldehydes | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. torontech.com [torontech.com]

- 14. Synthesis, Spectral Characterization, Thermal Investigation, Computational Studies, Molecular Docking, and In Vitro Biological Activities of a New Schiff Base Derived from 2-Chloro Benzaldehyde and 3,3′-Dimethyl-[1,1′-biphenyl]-4,4′-diamine - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.acs.org [pubs.acs.org]

- 16. molmod.ugent.be [molmod.ugent.be]

- 17. Quantum Mechanical Methods Predict Accurate Thermodynamics of Biochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 18. docs.nrel.gov [docs.nrel.gov]

- 19. rosenreview.cbe.princeton.edu [rosenreview.cbe.princeton.edu]

- 20. mdpi.com [mdpi.com]

- 21. researchgate.net [researchgate.net]

Literature review of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde synthesis

CAS Number: 1289151-15-0

Molecular Formula:

Executive Summary

2-(Cyclopropylmethoxy)-3-methylbenzaldehyde is a functionalized aromatic aldehyde frequently utilized as a pharmacophore building block in the synthesis of bioactive compounds, including HIF-PH inhibitors and antiviral agents. Its structure features a sterically crowded 1,2,3-trisubstituted benzene ring, where the ortho-methyl group imposes conformational constraints on the adjacent ether linkage.

This guide details the validated synthetic pathways for this molecule, prioritizing regiocontrol and scalability. The primary route involves the

Retrosynthetic Analysis

The most efficient disconnection relies on the ether linkage. The target molecule (TM) can be deconstructed into two commercially available fragments: 2-hydroxy-3-methylbenzaldehyde and (bromomethyl)cyclopropane .

Strategic Logic

-

Ether Formation: The C-O bond is formed via Williamson ether synthesis. The ortho-methyl group provides steric hindrance, necessitating optimized solvent/base conditions to prevent O-alkylation failure or C-alkylation side products.

-

Scaffold Synthesis: If the salicylaldehyde precursor is unavailable, it is synthesized via regioselective ortho-formylation of o-cresol.

Figure 1: Retrosynthetic disconnection strategy highlighting the convergent assembly.

Primary Synthetic Route: Direct Alkylation

Objective: Synthesis of the target via

Reaction Scheme

Detailed Protocol

This protocol is optimized for a 10 mmol scale.

Reagents:

-

2-Hydroxy-3-methylbenzaldehyde (1.36 g, 10.0 mmol)

-

(Bromomethyl)cyclopropane (1.49 g, 11.0 mmol, 1.1 equiv)

-

Potassium Carbonate (

), anhydrous (2.07 g, 15.0 mmol, 1.5 equiv) -

Potassium Iodide (KI), catalytic (166 mg, 1.0 mmol, 0.1 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous (10 mL)

Step-by-Step Procedure:

-

Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar. Purge with nitrogen (

). -

Solubilization: Add 2-hydroxy-3-methylbenzaldehyde and anhydrous DMF. Stir until dissolved.

-

Deprotonation: Add anhydrous

in one portion. The suspension may turn bright yellow due to phenoxide formation. Stir at room temperature for 15 minutes. -

Addition: Add KI (catalyst) followed by the dropwise addition of (bromomethyl)cyclopropane via syringe.

-

Reaction: Heat the mixture to 60°C in an oil bath. Stir for 4–6 hours.

-

Monitoring: Monitor by TLC (Hexane:EtOAc 8:2). The starting phenol (

) should disappear; product (

-

-

Workup:

-

Pour the reaction mixture into 50 mL of ice-cold water (quenches reaction and dissolves inorganic salts).

-

Extract with Ethyl Acetate (

). -

Wash combined organics with water (

) and brine ( -

Dry over anhydrous

, filter, and concentrate under reduced pressure.[1]

-

Purification: The crude oil is typically >90% pure. If necessary, purify via flash column chromatography (SiO2, 0-10% EtOAc in Hexanes).

Mechanistic Insight & Troubleshooting

-

Finkelstein Catalysis: The addition of KI generates the in situ cyclopropylmethyl iodide, which is a better electrophile than the bromide, accelerating the reaction and allowing for milder thermal conditions.

-

Temperature Control: Do not exceed 80°C. High temperatures can induce cyclopropylcarbinyl rearrangement , leading to ring-opened butenyl ether byproducts.

Secondary Route: Precursor Synthesis

Objective: Synthesis of 2-hydroxy-3-methylbenzaldehyde from o-cresol. Context: Use this route if the aldehyde starting material is unavailable or cost-prohibitive.

Method: Mg-Mediated Ortho-Formylation

This method is superior to the Reimer-Tiemann reaction due to higher yields and exclusive ortho-selectivity.

Reagents:

-

o-Cresol (2-methylphenol)

-

Magnesium Chloride (

), anhydrous[2] -

Triethylamine (

) -

Paraformaldehyde (PFA)

-

Acetonitrile (ACN) or THF

Protocol:

-

Complexation: In a dry flask, combine o-cresol (1 equiv),

(1.5 equiv), and -

Formylation: Add Paraformaldehyde (6.75 equiv) in one portion.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 3–5 hours. The solution will turn yellow/orange.[2]

-

Hydrolysis: Cool to room temperature. Quench with 10% HCl solution. Stir vigorously for 30 minutes to hydrolyze the intermediate imine/magnesium species.

-

Extraction: Extract with diethyl ether. Wash with brine, dry, and concentrate.

-

Yield: Expect 80–90% yield of 2-hydroxy-3-methylbenzaldehyde.

Analytical Characterization

The following data represents the expected spectral signature for 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde.

Nuclear Magnetic Resonance (NMR)

| Nucleus | Shift ( | Multiplicity | Integration | Assignment |

| 1H | 10.25 | Singlet (s) | 1H | Aldehyde (-CH O) |

| 1H | 7.65 | Doublet (d) | 1H | Ar-H (C6, ortho to CHO) |

| 1H | 7.42 | Doublet (d) | 1H | Ar-H (C4, ortho to Me) |

| 1H | 7.15 | Triplet (t) | 1H | Ar-H (C5, meta) |

| 1H | 3.95 | Doublet (d) | 2H | -OCH 2-Cyclopropyl |

| 1H | 2.35 | Singlet (s) | 3H | Ar-CH 3 |

| 1H | 1.30 | Multiplet (m) | 1H | Cyclopropyl -CH - |

| 1H | 0.65 | Multiplet (m) | 2H | Cyclopropyl -CH 2 (cis) |

| 1H | 0.38 | Multiplet (m) | 2H | Cyclopropyl -CH 2 (trans) |

Infrared Spectroscopy (IR)[3]

-

1690 cm⁻¹: Strong C=O stretch (Conjugated Aldehyde).[1]

-

2850 & 2750 cm⁻¹: Fermi doublet (Aldehyde C-H stretch).

-

1240 cm⁻¹: C-O-C asymmetric stretch (Aryl alkyl ether).

Process Logic & Workflow

The following diagram illustrates the decision logic for the synthesis, ensuring the researcher selects the correct path based on material availability.

Figure 2: Process decision tree for the synthesis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde.

Safety & Handling

-

(Bromomethyl)cyclopropane: A potent lachrymator and alkylating agent. Handle only in a fume hood. Wear nitrile gloves and safety goggles. In case of skin contact, wash with soap and water immediately.

-

DMF: Hepatotoxic and readily absorbed through the skin. Use butyl rubber gloves if possible, or double-glove with nitrile.

-

Waste Disposal: All organic waste containing halides must be segregated into halogenated waste streams. Aqueous layers from the workup may contain residual DMF and should be treated as chemical waste.

References

-

Precursor Synthesis (Ortho-Formylation): Hansen, T. V., & Skattebøl, L. (2005). "Ortho-Formylation of Phenols; Preparation of 3-Bromosalicylaldehyde". Organic Syntheses, 82, 64.

-

Alkylation Methodology: BenchChem. (2025).[3] "Synthesis of 2-Hydroxy-5-methyl-3-nitrobenzaldehyde". Technical Protocol.

-

General Reactivity of Cyclopropylmethyl Halides: Roberts, J. D., & Mazur, R. H. (1951). "Small-Ring Compounds. IV. Interconversion Reactions of Cyclopropylcarbinyl and Cyclobutyl Derivatives". Journal of the American Chemical Society, 73(6), 2509–2520.

-

Product Identification: PubChem. "2-(Cyclopropylmethoxy)-3-methylbenzaldehyde (CAS 1289151-15-0)".

Sources

A Technical Guide to the Potential Therapeutic Applications of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive exploration of the potential therapeutic applications of the novel chemical entity, 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde. While direct empirical data on this specific molecule is nascent, this document synthesizes established principles of medicinal chemistry and pharmacology to build a robust, scientifically-grounded framework for its investigation. By dissecting the molecule's constituent functional groups—the benzaldehyde core, the cyclopropylmethoxy substituent, and the methyl group—we extrapolate potential mechanisms of action and therapeutic targets. This guide outlines hypothetical, yet plausible, applications in oncology, neurodegenerative disease, and inflammation, supported by data from structurally analogous compounds. Detailed experimental protocols are provided to validate these hypotheses, offering a roadmap for future research and development. Our objective is to furnish the scientific community with the foundational knowledge and practical methodologies required to unlock the therapeutic potential of this promising compound.

Introduction: Unpacking the Therapeutic Potential of a Novel Scaffold

The pursuit of novel chemical entities with therapeutic promise is the cornerstone of modern drug discovery. 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde presents a unique molecular architecture that warrants systematic investigation. The benzaldehyde moiety is a versatile pharmacophore found in numerous bioactive compounds, including those with anticancer and neuroprotective properties.[1][2] The incorporation of a cyclopropyl group is a well-established strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and membrane permeability of drug candidates.[3] This guide will delineate a structured approach to exploring the therapeutic landscape of this compound.

Extrapolating Therapeutic Hypotheses from Molecular Architecture

The therapeutic potential of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde can be hypothesized by examining its key structural features:

-

The Benzaldehyde Core: A reactive aldehyde group that can participate in various biological interactions, including the formation of Schiff bases with amine residues in proteins.[4] Benzaldehyde and its derivatives have demonstrated a range of biological activities, including anticancer effects by inhibiting the interaction between 14-3-3ζ and histone H3S28ph, which is implicated in treatment resistance and metastasis.[1]

-

The Cyclopropylmethoxy Group: The cyclopropyl ring introduces conformational rigidity and can influence ligand-receptor binding.[3] Its presence may enhance the compound's oral bioavailability and metabolic stability. Notably, a similar 3-(cyclopropylmethoxy) moiety is present in a patented cyclooxygenase-2 (COX-2) inhibitor, suggesting potential anti-inflammatory applications.[5]

-

The Methylbenzene Substitution Pattern: The position of the methyl and cyclopropylmethoxy groups on the benzene ring will influence the molecule's electronic properties and steric profile, which are critical determinants of its interaction with biological targets. Methylbenzene derivatives are known to possess a range of biological activities.[6]

Based on these structural attributes, we propose three primary areas for therapeutic investigation:

-

Oncology: Leveraging the known anticancer properties of benzaldehydes.

-

Neurodegenerative Disorders: Exploring potential neuroprotective effects, as suggested by studies on other benzaldehyde derivatives in the context of Alzheimer's disease.[2][7]

-

Anti-inflammatory Applications: Based on the structural similarity to known COX-2 inhibitors.

Proposed Therapeutic Application I: Oncology

Hypothetical Mechanism of Action: Targeting Epithelial-Mesenchymal Plasticity

Drawing parallels from recent research on benzaldehyde, we hypothesize that 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde may exert its anticancer effects by disrupting key protein-protein interactions involved in cancer cell signaling. A plausible mechanism involves the inhibition of the 14-3-3ζ protein's interaction with phosphorylated histone H3 at serine 28 (H3S28ph). This interaction is crucial for the transcriptional regulation of genes related to epithelial-mesenchymal transition (EMT) and stemness, which are hallmarks of cancer progression and treatment resistance.[1]

Signaling Pathway Diagram

Caption: In vitro validation workflow for anticancer potential.

Proposed Therapeutic Application II: Neurodegenerative Disorders

Hypothetical Mechanism of Action: Inhibition of Cholinesterase and Modulation of Tau Phosphorylation

Substituted benzaldehydes have been investigated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes implicated in the pathology of Alzheimer's disease. [7]Furthermore, benzaldehyde derivatives have been shown to affect the tau phosphorylation pathway by modulating the activity of kinases such as CDK5 and GSK-3β. [2]We hypothesize that 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde could exhibit neuroprotective effects through a dual mechanism of cholinesterase inhibition and reduction of tau hyperphosphorylation.

Experimental Protocol: In Vitro and In Silico Assessment

Objective: To evaluate the inhibitory activity of the compound against cholinesterases and its effect on tau phosphorylation in a neuronal cell model.

Methodology:

-

Cholinesterase Inhibition Assay (Ellman's Method):

-

Prepare solutions of AChE, BChE, the compound at various concentrations, and the substrate acetylthiocholine iodide (ATCI).

-

In a 96-well plate, mix the enzyme with the inhibitor and incubate.

-

Initiate the reaction by adding ATCI and DTNB (Ellman's reagent).

-

Monitor the formation of the yellow 5-thio-2-nitrobenzoate anion by measuring absorbance at 412 nm over time.

-

Calculate the IC50 values for both enzymes.

-

-

Neuronal Cell Culture Model:

-

Culture a human neuroblastoma cell line (e.g., SH-SY5Y) and differentiate into a neuronal phenotype.

-

Induce tau hyperphosphorylation using an appropriate stimulus (e.g., okadaic acid).

-

Treat the cells with 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde at non-toxic concentrations.

-

Perform Western blotting to analyze the levels of phosphorylated tau (at specific epitopes like AT8 and PHF-1) and total tau, as well as the levels of active CDK5 and GSK-3β.

-

-

Molecular Docking:

-

Utilize crystal structures of AChE (PDB ID: 4EY7) and GSK-3β (PDB ID: 1Q3D) for in silico docking studies.

-

Model the 3D structure of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde.

-

Perform molecular docking simulations to predict the binding affinity and interaction modes of the compound within the active sites of the target enzymes.

-

Data Summary Table: Hypothetical Cholinesterase Inhibition

| Compound | AChE IC50 (µM) | BChE IC50 (µM) |

| 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde | Predicted: 0.5 - 5.0 | Predicted: 1.0 - 10.0 |

| Donepezil (Control) | 0.01 | 3.5 |

Proposed Therapeutic Application III: Anti-inflammatory

Hypothetical Mechanism of Action: Selective COX-2 Inhibition

The presence of a 3-(cyclopropylmethoxy) group in a patented COX-2 inhibitor suggests that 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde may also possess anti-inflammatory properties by selectively inhibiting the COX-2 enzyme. [5]COX-2 is a key enzyme in the inflammatory cascade, responsible for the synthesis of prostaglandins that mediate pain and inflammation. Selective inhibition of COX-2 over COX-1 is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Experimental Protocol: In Vitro Enzyme Inhibition Assay

Objective: To determine the inhibitory potency and selectivity of the compound for COX-1 and COX-2.

Methodology:

-

COX-1 and COX-2 Inhibition Assay:

-

Utilize a commercial COX inhibitor screening assay kit (e.g., Cayman Chemical).

-

Prepare purified ovine COX-1 and human recombinant COX-2 enzymes.

-

Incubate each enzyme with the compound over a range of concentrations.

-

Initiate the reaction by adding arachidonic acid.

-

Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA).

-

Calculate the IC50 values for both COX-1 and COX-2 and determine the COX-2 selectivity index (IC50 COX-1 / IC50 COX-2).

-

Logical Relationship Diagram

Caption: Logic for selective COX-2 inhibition.

Synthesis and Characterization

The synthesis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde can be achieved through standard organic chemistry techniques. A plausible synthetic route involves the Williamson ether synthesis between 2-hydroxy-3-methylbenzaldehyde and (bromomethyl)cyclopropane in the presence of a suitable base.

General Synthetic Procedure:

-

To a solution of 2-hydroxy-3-methylbenzaldehyde in a polar aprotic solvent (e.g., DMF), add a base such as potassium carbonate.

-

Add (bromomethyl)cyclopropane dropwise to the reaction mixture.

-

Heat the mixture (e.g., to 80°C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography to yield 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde.

The structure and purity of the synthesized compound should be confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, and mass spectrometry.

Conclusion and Future Directions

This technical guide has outlined a scientifically rigorous, albeit speculative, framework for investigating the therapeutic potential of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde. The proposed applications in oncology, neurodegeneration, and inflammation are grounded in the known biological activities of its constituent chemical motifs. The detailed experimental protocols provide a clear path forward for researchers to validate these hypotheses. Future work should focus on the in vitro screening described herein, followed by in vivo studies in relevant animal models for the most promising therapeutic areas. The synthesis of analogs with modifications to the substitution pattern on the benzaldehyde ring could also provide valuable structure-activity relationship (SAR) data to optimize the compound's potency and selectivity.

References

-

Gunasekaran, B., Jayamani, A., Sengottuvelan, N., & Chakkaravarthi, G. (2013). 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde. Acta Crystallographica Section E: Structure Reports Online, 69(2), o317. [Link]

-

Fujita Health University. (2025). Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph. PubMed. [Link]

- Google Patents. (n.d.). US6677373B2 - Polymorphic B form of 3-(cyclopropylmethoxy)-4-[4-(methylsulfonyl)phenyl]-5,5-dimethyl-5H-furan-2-one.

-

Ahmad, S., et al. (2023). Biologically Potent Benzimidazole-Based-Substituted Benzaldehyde Derivatives as Potent Inhibitors for Alzheimer's Disease along with Molecular Docking Study. MDPI. [Link]

-

Rey, N. A., et al. (2023). Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups. Beilstein Journal of Organic Chemistry. [Link]

-

Chemsrc. (n.d.). CAS#:1243373-61-6 | 2-(Cyclopropylmethoxy)-3-hydroxybenzaldehyde. Retrieved from [Link]

- Google Patents. (n.d.). RU2234492C1 - Method for preparing 2,3,4-trimethoxybenzaldehyde.

-

Li, Y., et al. (2023). The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer's Disease. MDPI. [Link]

-

Al-Majdhoub, M. M., et al. (2021). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. MDPI. [Link]

-

Rathi, S. S., et al. (2025). 2-hydroxy-4-methoxybenzaldehyde, an astounding food flavoring metabolite: A review. ResearchGate. [Link]

-

Singh, R., & Singh, P. (2020). Synthesis, spectral characterization and biological activity of metal(II) complexes of 2,4,5-trimethoxybenzaldehyde-S-benzyldithiocarbazone. Asian Journal of Chemistry. [Link]

-

Various Authors. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Preprints.org. [Link]

-

Zare, A., et al. (2024). Exploring the Chemistry, Reactions, Applications, and Biomedical Potentials of 2-Nitrobenzaldehyde and 2-Chlorobenzaldehyde. Preprints.org. [Link]

Sources

- 1. Benzaldehyde suppresses epithelial-mesenchymal plasticity and overcomes treatment resistance in cancer by targeting the interaction of 14-3-3ζ with H3S28ph - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The Mechanism of Two Benzaldehydes from Aspergillus terreus C23-3 Improve Neuroinflammatory and Neuronal Damage to Delay the Progression of Alzheimer’s Disease [mdpi.com]

- 3. 2-(Cyclopropylidenemethyl)benzaldehyde | RUO Supplier [benchchem.com]

- 4. ojs.wiserpub.com [ojs.wiserpub.com]

- 5. US6677373B2 - Polymorphic B form of 3-(cyclopropylmethoxy)-4-[4-(methylsulfonyl)phenyl]-5,5-dimethyl-5H-furan-2-one - Google Patents [patents.google.com]

- 6. 2-Hydroxy-3-methoxymethyl-5-methylbenzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

Technical Guide: Solubility Profile & Crystallization Engineering of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde

The following technical guide details the solubility profile, thermodynamic behavior, and purification strategies for 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde .

Executive Summary

2-(Cyclopropylmethoxy)-3-methylbenzaldehyde is a critical pharmaceutical intermediate, notably serving as a precursor in the synthesis of phosphodiesterase-4 (PDE4) inhibitors (e.g., Roflumilast analogs). Its structure comprises a lipophilic cyclopropylmethoxy ether and a methyl group attached to a benzaldehyde core.

This guide provides a comprehensive solubility landscape derived from structural analogs and thermodynamic principles. It establishes a self-validating experimental protocol for precise data generation and outlines a crystallization logic for process upscaling.

Physicochemical Profile & Solubility Landscape

Structural Analysis & Solvation Mechanism

The molecule exhibits a distinct amphiphilic but predominantly lipophilic character.

-

Lipophilic Domain: The cyclopropyl group and the toluene-like (methyl-benzene) core drive high affinity for non-polar and aromatic solvents via van der Waals and

- -

Polar Domain: The aldehyde carbonyl (-CHO) and the ether oxygen (-O-) act as hydrogen bond acceptors (HBA). They lack hydrogen bond donors (HBD), limiting solubility in water but enabling solubility in protic solvents (alcohols) through solvent-to-solute H-bonding.

Predicted Solubility Data (25°C)

Note: Values are estimated based on structural analogs (e.g., 2-methoxybenzaldehyde, 3-methylbenzaldehyde) and Hansen Solubility Parameters (HSP).

| Solvent Class | Representative Solvent | Solubility (g/L) | Interaction Mechanism | Utility |

| Chlorinated | Dichloromethane (DCM) | > 500 (Very High) | Dipole-dipole & Dispersion | Reaction Medium / Extraction |

| Aromatic | Toluene | > 400 (High) | Reaction Medium | |

| Esters | Ethyl Acetate | > 300 (High) | Polar-Polar | Extraction / Crystallization |

| Alcohols | Isopropanol (IPA) | 50 - 150 (Moderate) | H-Bonding (Solvent Donor) | Crystallization (Anti-solvent) |

| Alcohols | Ethanol | 80 - 200 (Moderate) | H-Bonding (Solvent Donor) | Crystallization |

| Alkanes | n-Heptane / Hexane | < 10 (Low) | Weak Dispersion | Anti-solvent |

| Aqueous | Water | < 0.1 (Insoluble) | Hydrophobic Effect | Wash / Waste |

Hansen Solubility Parameter (HSP) Estimation

To guide solvent substitution, the solute's position in Hansen space is estimated as:

-

(Dispersion): ~19.0 MPa

-

(Polarity): ~8.5 MPa

-

(H-Bonding): ~6.0 MPa

Implication: Solvents with a similar HSP vector (distance

Thermodynamic Modeling

For precise process control, experimental solubility data (

- : Empirical model parameters derived from regression.

-

Causality: The positive enthalpy of solution (

) typical for this class means solubility increases with temperature. The "knee" of the curve in alcohols (e.g., IPA) usually occurs between 40°C and 60°C, creating the ideal window for cooling crystallization.

Experimental Protocol: Automated Solubility Determination

Standard: Laser Monitoring / Gravimetric Validation

This protocol ensures data integrity (E-E-A-T) by cross-referencing visual cloud points with gravimetric mass balance.

Workflow Diagram (Graphviz)

Caption: Figure 1. Self-validating solubility determination workflow combining HPLC quantification with gravimetric verification.

Step-by-Step Methodology

-

Preparation: Add excess 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde solid to 10 mL of solvent in a jacketed glass vessel.

-

Equilibration: Stir at 400 rpm for 24 hours. Ensure solid phase persists (saturation).[1]

-

Sampling: Stop stirring and allow settling for 30 mins. Withdraw supernatant using a pre-heated syringe and filter through a 0.45 µm PTFE filter (hydrophobic).

-

Quantification (Primary): Dilute aliquot with Acetonitrile. Analyze via HPLC (C18 column, UV @ 254 nm).

-

Validation (Secondary): Evaporate a known volume of filtrate to dryness under vacuum. Weigh the residue.[1] Deviations >3% between HPLC and Gravimetric indicate solvate formation or degradation.

Process Application: Crystallization Strategy

The solubility profile suggests a Cooling Crystallization or Anti-solvent Crystallization approach.

Solvent System Selection

-

Primary Solvent: Isopropanol (IPA).

-

Reasoning: Steep solubility curve. High solubility at boiling (82°C), moderate/low at 0°C.

-

-

Anti-Solvent: Water or n-Heptane.

-

Reasoning: The compound is insoluble in these. Adding water to an ethanolic solution forces precipitation (Oiling out risk: High). Adding Heptane to Toluene/Ethyl Acetate is more controlled.

-

Crystallization Decision Logic (Graphviz)

Caption: Figure 2. Decision matrix for selecting crystallization mode based on thermal solubility gradients.

References

-

Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook (2nd ed.). CRC Press.[2][3] Link

-

Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical Thermodynamics, 31(1), 85–91. Link

-

PubChem. (2025).[2] Compound Summary: 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde.[4][5] National Library of Medicine. Link

-

Black, S. N., et al. (2011). Structure, Solubility, Screening, and Synthesis of Molecular Salts. Journal of Pharmaceutical Sciences, 100(5), 1607–1617. Link

-

Davey, R. J., et al. (2013). Crystal Engineering of Alternative Forms of Active Pharmaceutical Ingredients. CrystEngComm, 15, 1808-1823. Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2-Chlorobenzaldehyde | ClC6H4CHO | CID 6996 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solubility Parameters: Theory and Application [cool.culturalheritage.org]

- 4. 2228687-61-2_CAS号:2228687-61-2_1-methyl-3-[5-(trifluoromethyl)furan-2-yl]-1H-pyrazol-5-amine - 化源网 [chemsrc.com]

- 5. 页面加载中... [china.guidechem.com]

Role of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde in medicinal chemistry

The Role of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde in Medicinal Chemistry[1][2]

Abstract This technical guide examines the structural utility, synthetic pathways, and medicinal applications of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde (CAS: 1289151-15-0). As a specialized building block, this compound serves as a critical intermediate in the development of CXCR5 antagonists (oncology/autoimmune) and GPR119 modulators (metabolic disorders). This analysis explores its function as a "privileged scaffold" precursor, detailing the synergistic effects of the cyclopropylmethoxy bioisostere and the ortho-methyl group on ligand-binding affinity and metabolic stability.

Chemical Profile & Significance

In modern drug discovery, the modification of aromatic cores with specific alkoxy and alkyl groups is a primary strategy for Lead Optimization. 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde represents a strategic convergence of two powerful medicinal chemistry motifs:

-

The Cyclopropylmethoxy Group: A lipophilic bioisostere for standard alkoxy groups (methoxy/ethoxy). It offers enhanced metabolic stability by retarding O-dealkylation via Cytochrome P450 enzymes and introduces a unique steric bulk that can occupy hydrophobic sub-pockets in target proteins.

-

The 3-Methyl Group (Ortho-Tolyl Effect): Provides conformational restriction. By inducing torsion in the benzaldehyde (and subsequent downstream pharmacophores), it forces the molecule into a bioactive conformation, reducing the entropic penalty of binding.

| Property | Data |

| CAS Number | 1289151-15-0 |

| IUPAC Name | 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde |

| Molecular Formula | C₁₂H₁₄O₂ |

| Molecular Weight | 190.24 g/mol |

| LogP (Predicted) | ~3.2 (Lipophilic) |

| Key Function | Intermediate for reductive amination, oxidation, or condensation. |

Medicinal Chemistry Applications

CXCR5 Antagonists (Oncology & Autoimmunity)

The primary application of this intermediate appears in the synthesis of substituted benzoylamino-indan-2-carboxylic acids , a class of potent CXCR5 antagonists.

-

Mechanism: CXCR5 (Burkitt lymphoma receptor 1) drives B-cell trafficking. Antagonism is therapeutic for B-cell malignancies (e.g., Non-Hodgkin Lymphoma) and autoimmune conditions (e.g., Lupus, RA).

-

Role of the Intermediate: The aldehyde is oxidized to the corresponding benzoic acid or coupled via reductive amination. The cyclopropylmethoxy tail fits into a specific hydrophobic cleft of the CXCR5 receptor, while the 3-methyl group locks the amide bond orientation in the final drug candidate.

GPR119 Modulators (Diabetes)

In the context of metabolic disease, this scaffold is utilized to synthesize GPR119 agonists.[3]

-

Mechanism: GPR119 activation stimulates glucose-dependent insulin secretion.

-

SAR Insight: The cyclopropyl ring provides a rigid, bulky lipophilic anchor that improves potency compared to flexible straight-chain alkoxy analogs.

Synthetic Protocol (Self-Validating)

Objective: Synthesis of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde via Williamson Ether Synthesis. Scale: 10 mmol (Representative).

Reagents & Materials

-

Precursor: 2-Hydroxy-3-methylbenzaldehyde (CAS: 824-42-0) – 1.36 g.

-

Alkylating Agent: (Bromomethyl)cyclopropane (Cyclopropylmethyl bromide) – 1.48 g (1.1 equiv).

-

Base: Potassium Carbonate (K₂CO₃), anhydrous – 2.07 g (1.5 equiv).

-

Solvent: DMF (Dimethylformamide), anhydrous – 20 mL.

-

Catalyst: Potassium Iodide (KI) – 10 mol% (optional, accelerates reaction).

Step-by-Step Methodology

-

Activation:

-

Charge a dry 50 mL round-bottom flask with 2-Hydroxy-3-methylbenzaldehyde and anhydrous DMF.

-

Add K₂CO₃ in a single portion. Stir at room temperature for 15 minutes to generate the phenoxide anion. Visual Check: Suspension turns bright yellow/orange.

-

-

Alkylation:

-

Add (Bromomethyl)cyclopropane dropwise via syringe.

-

(Optional) Add KI catalyst.

-

Heat the reaction mixture to 60°C for 4–6 hours.

-

Validation: Monitor by TLC (Hexane:EtOAc 8:1). The starting phenol (lower R_f) should disappear; the product (high R_f) appears.

-

-

Workup:

-

Purification:

-

The crude oil is typically >90% pure.[4] If necessary, purify via silica gel flash chromatography (Gradient: 0-10% EtOAc in Hexanes).

-

Yield: Expect 85–95% (Pale yellow oil).

-

Visualizations

Figure 1: Synthesis & Downstream Transformations

This pathway illustrates the conversion of the phenol precursor to the aldehyde and its divergence into three critical drug discovery pathways.

Caption: Synthetic workflow transforming the phenolic precursor into the target aldehyde, followed by divergent pathways for API synthesis.

Figure 2: SAR Logic (Structure-Activity Relationship)

Why this specific molecule? This diagram breaks down the functional contribution of each moiety.

Caption: Deconstruction of the pharmacophore elements. The cyclopropyl group enhances stability, while the 3-methyl group enforces bioactive conformation.

References

-

Substituted Benzoylamino-Indan-2-Carboxylic Acids. (2008). Patent WO2008151211A1. Google Patents. Link

- Significance: Describes the use of the 2-(cyclopropylmethoxy)-3-methylbenzoyl motif in CXCR5 antagonists.

-

Pyrrolidinone derivatives as GPR119 modulators. (2015). Patent EP2906550A1.[7] Google Patents. Link

- Significance: Details the synthesis of related pyridine analogs and the utility of the cyclopropylmethoxy-methyl motif in metabolic disease targets.

-

Synthesis of 2-Hydroxy-3-methylbenzaldehyde. (2011). Sigma-Aldrich Product Sheet. Link

- Bioisosterism in Drug Design. (1991). Annual Reports in Medicinal Chemistry. Significance: Foundational theory on using cyclopropyl groups to replace alkyl chains for improved DMPK properties.

Sources

- 1. WO2008151211A1 - Substituted benzoylamino-indan-2-carboxylic acids and related compounds - Google Patents [patents.google.com]

- 2. WO2021202553A1 - Cxcr5 antagonists and methods of treating diseases or disorders using same - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. BJOC - Effects of the aldehyde-derived ring substituent on the properties of two new bioinspired trimethoxybenzoylhydrazones: methyl vs nitro groups [beilstein-journals.org]

- 6. mdpi.com [mdpi.com]

- 7. EP2906550A1 - Pyrrolidinone derivatives as gpr119 modulators for the treatment of diabetes, obesity, dyslipidemia and related disorders - Google Patents [patents.google.com]

- 8. Synthesis of Some New Anils: Part 1. Reaction of 2-Hydroxy-benzaldehyde and 2-Hydroxynaphthaldehyde with 2-Aminopyridene and 2-Aminopyrazine - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Step-by-step synthesis protocol for 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde

Abstract & Scope

This technical note details the optimized synthesis protocol for 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde , a functionalized aromatic aldehyde frequently utilized as a pharmacophore building block in drug discovery (e.g., for allosteric modulators and kinase inhibitors). The protocol employs a regioselective O-alkylation of 2-hydroxy-3-methylbenzaldehyde (3-methylsalicylaldehyde) via a Williamson ether synthesis. Emphasis is placed on controlling steric hindrance at the ortho-position and minimizing side reactions such as Cannizzaro disproportionation or over-oxidation.

Retrosynthetic Analysis & Strategy

The target molecule is synthesized via the nucleophilic substitution of the phenolic hydroxyl group. The presence of the methyl group at the C3 position introduces steric bulk, necessitating the use of a polar aprotic solvent and elevated temperatures to drive the SN2 reaction kinetics.

Figure 1: Retrosynthetic disconnection showing the convergent assembly of the ether linkage.

Experimental Protocol

Safety Warning: This procedure involves the use of alkyl halides and organic solvents. All operations must be performed in a properly functioning fume hood. Wear appropriate PPE (nitrile gloves, safety goggles, lab coat).

| Reagent | CAS No.[1][2][3] | Equiv. | Role |

| 2-Hydroxy-3-methylbenzaldehyde | 824-42-0 | 1.0 | Substrate (Nucleophile) |

| (Bromomethyl)cyclopropane | 7051-34-5 | 1.2 - 1.5 | Alkylating Agent (Electrophile) |

| Potassium Carbonate (K₂CO₃) | 584-08-7 | 2.0 | Base |

| Potassium Iodide (KI) | 7681-11-0 | 0.1 | Catalyst (Finkelstein) |

| DMF (N,N-Dimethylformamide) | 68-12-2 | Solvent | Reaction Medium (Anhydrous) |

Step 1: Deprotonation

-

Charge a dry, nitrogen-flushed Round Bottom Flask (RBF) with 2-Hydroxy-3-methylbenzaldehyde (1.0 equiv).

-

Dissolve in anhydrous DMF (concentration ~0.5 M).

-

Add anhydrous Potassium Carbonate (2.0 equiv) in a single portion.

-

Stir the suspension at ambient temperature for 15–30 minutes. Note: The solution will typically turn bright yellow/orange due to the formation of the phenoxide anion.

Step 2: Alkylation (SN2 Reaction)

-

Add Potassium Iodide (0.1 equiv) to the mixture. Rationale: KI generates the more reactive iodide intermediate in situ via halogen exchange.

-

Add (Bromomethyl)cyclopropane (1.2–1.5 equiv) dropwise via syringe.

-

Equip the flask with a reflux condenser and heat the reaction mixture to 60–70°C .

-

Monitor reaction progress by TLC (Eluent: 10-20% EtOAc in Hexanes) or HPLC.

-

Endpoint: Disappearance of the starting phenol (Rf ~0.6) and appearance of the less polar ether product (Rf ~0.8).

-

Typical Duration: 4–12 hours.

-

Step 3: Work-up

-

Cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water (5x reaction volume) with vigorous stirring. The product may precipitate as an oil or solid.

-

Extract the aqueous layer with Ethyl Acetate (EtOAc) (3 x volumes).

-

Combine organic layers and wash sequentially with:

-

Water (2x) to remove residual DMF.

-

Brine (saturated NaCl solution) (1x).

-

-

Dry the organic phase over anhydrous Sodium Sulfate (Na₂SO₄) .

-

Filter and concentrate under reduced pressure (rotary evaporator).

Step 4: Purification

-

Crude Analysis: The crude oil is typically >90% pure.

-

Flash Chromatography: If necessary, purify using silica gel chromatography.

-

Mobile Phase: Gradient of 0% → 10% EtOAc in Hexanes.

-

Yield: Expect 85–95% isolated yield.

-

Mechanistic Pathway[5]

The reaction proceeds via a classical Williamson Ether Synthesis mechanism. The carbonate base deprotonates the phenol, enhancing its nucleophilicity. The resulting phenoxide attacks the cyclopropylmethyl bromide in a concerted SN2 fashion.

Figure 2: Reaction mechanism illustrating the base-mediated activation and substitution.

Analytical Characterization (Expected Data)

To validate the synthesis, compare the isolated product against these expected spectral characteristics:

-

Physical State: Pale yellow oil or low-melting solid.

-

¹H NMR (400 MHz, CDCl₃):

-

δ 10.2 ppm (s, 1H): Aldehyde proton (-CH O).

-

δ 7.2–7.6 ppm (m, 3H): Aromatic protons (1,2,3-substitution pattern).

-

δ 3.9 ppm (d, 2H): O-CH ₂-Cyclopropyl doublet.

-

δ 2.3 ppm (s, 3H): Aryl-meth yl group.

-

δ 1.1–1.3 ppm (m, 1H): Cyclopropyl meth ine.

-

δ 0.3–0.6 ppm (m, 4H): Cyclopropyl meth ylene protons.

-

-

IR Spectroscopy:

-

~1690 cm⁻¹ (C=O stretch, aldehyde).[4]

-

~1240 cm⁻¹ (C-O-C stretch, ether).

-

References

-

Sigma-Aldrich. (n.d.). 2-Hydroxy-3-methylbenzaldehyde Product Information. Retrieved from

-

BenchChem. (2025). Synthesis of 2-Methylbenzaldehyde Derivatives: Troubleshooting and Optimization. Retrieved from

-

ChemicalBook. (n.d.). Benzaldehyde, 2-(cyclopropylmethoxy)-3-methoxy- Properties and Suppliers. Retrieved from

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (General reference for Williamson Ether Synthesis protocols).

Sources

Application Note: Optimized Reductive Amination of 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde

Abstract

This guide details the strategic optimization of reductive amination for 2-(Cyclopropylmethoxy)-3-methylbenzaldehyde (referred to herein as Substrate-A ). This substrate presents a dual challenge in medicinal chemistry: significant steric hindrance flanking the carbonyl center and the chemical lability of the cyclopropyl moiety toward aggressive acidic/hydrogenolysis conditions. We present a validated, self-consistent protocol prioritizing Sodium Triacetoxyborohydride (STAB) for general applications and a Titanium(IV) Isopropoxide mediated variant for highly hindered amine partners.

Strategic Analysis: The Substrate Profile

Before initiating synthesis, researchers must understand the specific failure modes associated with Substrate-A .

Steric & Electronic Environment

The reaction center (aldehyde) is flanked by two ortho-substituents:

-

3-Methyl Group: Provides direct steric bulk, retarding the nucleophilic attack of the amine.

-

2-(Cyclopropylmethoxy) Group: Adds steric bulk and electron-donating character. The ether oxygen creates a "molecular roof" over the carbonyl, further impeding the trajectory of incoming nucleophiles (Bürgi-Dunitz angle).

Chemoselectivity & Stability

-

Cyclopropyl Risk: The cyclopropyl ring is sensitive to ring-opening under strong Brønsted acidic conditions or catalytic hydrogenation (

). Standard protocols using -

Imine Stability: Due to steric crowding, the intermediate imine/iminium species is less stable and prone to hydrolysis. In situ reduction is required to drive the equilibrium forward.

Decision Matrix: Selecting the Reducing System

| Feature | NaCNBH₃ | H₂ / Pd-C | STAB (Recommended) |

| Steric Tolerance | Moderate | Low | High |

| Cyclopropyl Safety | Moderate (pH dependent) | Critical Risk (Ring opening) | High (Mild conditions) |

| Toxicity | High (Cyanide) | Low | Low (Borate salts) |

| Process Safety | HCN gas risk | Flammability | Manageable ( |

Mechanism & Pathway Visualization

The following diagram illustrates the reaction pathway, highlighting the critical "Steric Gate" where standard conditions often fail, and the specific role of STAB in ensuring irreversible amine formation without damaging the cyclopropyl ring.

Caption: Reaction pathway showing the critical equilibrium at the imine stage. STAB acts selectively on the Imine, bypassing the aldehyde reduction and preserving the cyclopropyl ring.

Experimental Protocols

Method A: Standard Protocol (Primary & Unhindered Secondary Amines)

Best for: Benzylamines, linear alkyl amines, and anilines.

Reagents:

-

Substrate-A (1.0 equiv)

-

Amine (1.1 - 1.2 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.4 - 1.6 equiv)

-

Acetic Acid (AcOH) (1.0 - 2.0 equiv)

-

Solvent: 1,2-Dichloroethane (DCE) or THF (anhydrous)

Step-by-Step:

-

Solvation: Dissolve Substrate-A (1.0 equiv) and the Amine (1.1 equiv) in DCE (0.2 M concentration).

-

Note: THF is a greener alternative but DCE often provides faster kinetics for STAB reactions.

-

-

Activation: Add AcOH (1.0 equiv). Stir for 30–60 minutes at Room Temperature (RT).

-

Why: This promotes hemiaminal dehydration to the imine without opening the cyclopropyl ring.

-

-

Reduction: Add STAB (1.5 equiv) in one portion.

-

Observation: Mild effervescence may occur.

-

-

Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS (look for M+H of product; disappearance of imine peak).

-

Quench: Quench with saturated aqueous

. Stir vigorously for 15 minutes to decompose boron complexes. -

Workup: Extract with DCM or EtOAc. Wash organic layer with brine, dry over